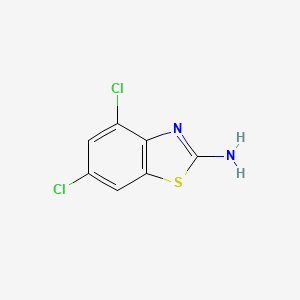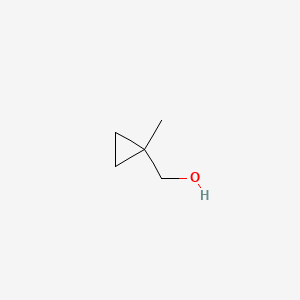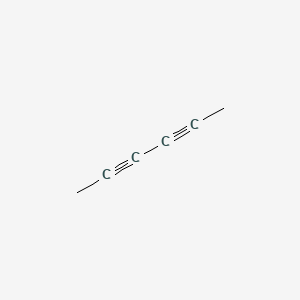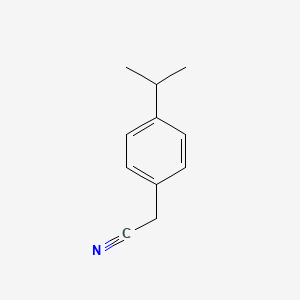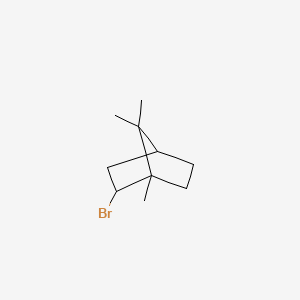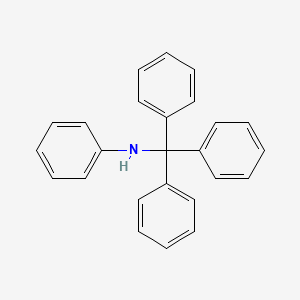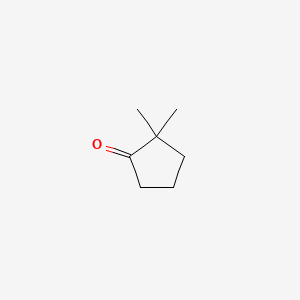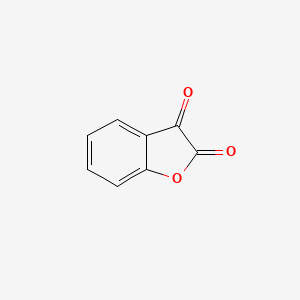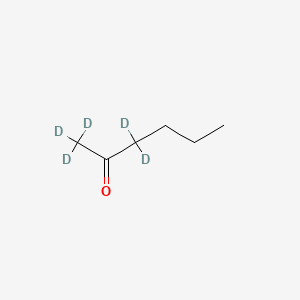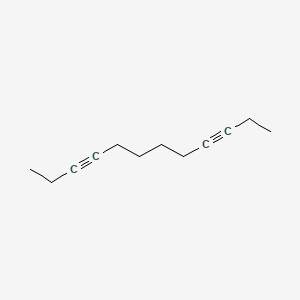
3,9-Dodecadiyne
描述
3,9-Dodecadiyne is an organic compound with the molecular formula C₁₂H₁₈ It is a member of the alkyne family, characterized by the presence of two triple bonds located at the 3rd and 9th positions of the dodecane chain
作用机制
Target of Action
The primary target of 3,9-Dodecadiyne is aryl nitriles . Aryl nitriles are organic compounds that contain a cyano functional group (-C≡N) attached to an aromatic ring. They play a crucial role in the synthesis of a wide range of chemical compounds.
Mode of Action
This compound interacts with its targets through a process known as nickel-catalyzed cycloaddition . In this reaction, this compound and aryl nitriles combine in the presence of a nickel catalyst to form pyridines .
Biochemical Pathways
The nickel-catalyzed cycloaddition of this compound and aryl nitriles leads to the formation of pyridines . Pyridines are a class of organic compounds with a wide range of applications in the pharmaceutical industry, agrochemicals, and materials science. The formation of pyridines can therefore impact various biochemical pathways, particularly those related to these applications.
Pharmacokinetics
Its physical properties such as boiling point and density can provide some insights into its potential bioavailability
Result of Action
The primary result of this compound’s action is the formation of pyridines . Pyridines are important in a variety of fields. For instance, in pharmaceuticals, they are part of the structure of several drugs. In materials science, they are used in the synthesis of polymers and dyes.
准备方法
Synthetic Routes and Reaction Conditions: 3,9-Dodecadiyne can be synthesized through several methods. One common approach involves the coupling of terminal alkynes with appropriate halides. For instance, the reaction between 1,7-octadiyne and iodoethane in the presence of a strong base like sodium amide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of transition metal catalysts to facilitate the coupling reactions. Nickel-catalyzed cycloaddition reactions are particularly effective in producing this compound on a larger scale .
化学反应分析
Types of Reactions: 3,9-Dodecadiyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of this compound can yield alkanes.
Substitution: It can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives of this compound.
科学研究应用
3,9-Dodecadiyne has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
相似化合物的比较
1,7-Octadiyne: Another alkyne with two triple bonds, but located at the 1st and 7th positions.
1,9-Decadiyne: Similar structure with triple bonds at the 1st and 9th positions.
Uniqueness of 3,9-Dodecadiyne: this compound is unique due to the specific positioning of its triple bonds, which allows for distinct reactivity patterns and applications. Its ability to undergo nickel-catalyzed cycloaddition reactions to form pyridines sets it apart from other similar compounds .
属性
IUPAC Name |
dodeca-3,9-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQXYOMUNKJHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCCCCC#CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210817 | |
| Record name | 3,9-Dodecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61827-89-2 | |
| Record name | 3,9-Dodecadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Dodecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-Dodecadiyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,9-dodecadiyne behave differently from terminal diynes in polymerization reactions with thexylborane?
A: Unlike terminal diynes like 1,7-octadiyne, this compound does not lead to gelation during polymerization with thexylborane even when an excess of the borane is used []. This difference arises because this compound, being an internal diyne, does not possess terminal alkyne groups. Therefore, the hydroboration reaction with thexylborane proceeds without the formation of vinylborane units in the polymer chain, preventing crosslinking and subsequent gelation.
Q2: Can this compound be used to synthesize organometallic compounds?
A: Yes, this compound can participate in zirconium-mediated reductive cyclization reactions to generate zirconacyclopentadienes []. These intermediates can be further functionalized through transmetalation reactions. For instance, reacting the zirconacyclopentadiene derived from this compound with chlorodiphenylphosphine yields a novel bidentate phosphine ligand [].
Q3: Are there studies investigating the influence of different catalysts on the polymerization of this compound?
A: While the provided abstracts don't offer specific details about various catalysts, one abstract mentions research focusing on the "molecular architectures of poly(3,9-dodecadiynes) by different catalysts" []. This suggests that investigations into catalyst influence on the polymerization of this diyne are underway. It would be interesting to explore how different catalysts might impact the polymer structure, molecular weight, and ultimately the material properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


